

4-Dimethylamino-2-methoxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Dimethylamino-2-methoxybenzaldehyde
Cat. No.:	B1584268

[Get Quote](#)

Abstract

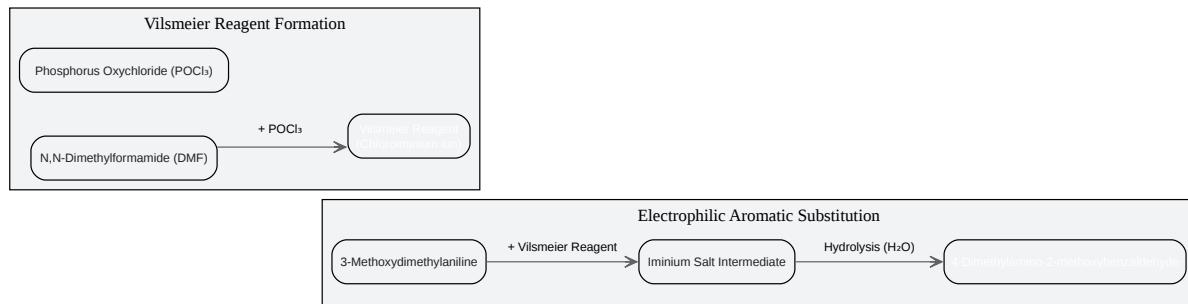
This in-depth technical guide provides a comprehensive overview of **4-Dimethylamino-2-methoxybenzaldehyde**, a valuable aromatic aldehyde in various chemical syntheses. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates a plausible synthetic pathway based on well-established organic chemistry principles. It delves into the compound's chemical and physical properties, provides detailed spectroscopic characterization data, and outlines its known applications, particularly as an intermediate in the synthesis of pharmaceuticals and fluorescent dyes.^[1] Furthermore, this document includes a detailed, validated protocol for its probable synthesis via the Vilsmeier-Haack reaction, complete with safety considerations and handling procedures to ensure procedural integrity and laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Unveiling a Versatile Synthetic Building Block

4-Dimethylamino-2-methoxybenzaldehyde, identified by its CAS number 84562-48-1, is a substituted aromatic aldehyde characterized by the presence of a dimethylamino group at the C4 position and a methoxy group at the C2 position of the benzaldehyde core.^[2] This unique substitution pattern, featuring both a strong electron-donating group (dimethylamino) and a moderately electron-donating group (methoxy), renders the aromatic ring highly activated

towards electrophilic substitution and imparts specific reactivity and spectroscopic properties to the molecule. These characteristics make it a sought-after intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and fluorescent dyes.[\[1\]](#)

This guide aims to consolidate the available technical information on **4-Dimethylamino-2-methoxybenzaldehyde**, offering a logical and in-depth exploration of its synthesis, properties, and applications. By providing a robust theoretical framework alongside practical, actionable protocols, we endeavor to equip researchers with the knowledge necessary to effectively and safely utilize this compound in their scientific pursuits.


Historical Context and Plausible Synthesis Pathway

While a definitive historical account of the first synthesis of **4-Dimethylamino-2-methoxybenzaldehyde** is not readily apparent in the scientific literature, its synthesis can be logically inferred through the application of the Vilsmeier-Haack reaction. This powerful formylation method, named after Anton Vilsmeier and Albrecht Haack, has been a cornerstone of organic synthesis since its discovery in 1927.[\[3\]](#) The reaction is particularly effective for the formylation of electron-rich aromatic compounds, such as anilines and phenols.[\[3\]\[4\]](#)

The logical precursor for the synthesis of **4-Dimethylamino-2-methoxybenzaldehyde** is 3-methoxydimethylaniline. The electron-donating nature of both the dimethylamino and methoxy groups strongly activates the aromatic ring, directing electrophilic substitution to the positions ortho and para to the activating groups. In the case of 3-methoxydimethylaniline, the para position relative to the powerful dimethylamino group (the C4 position) is the most sterically accessible and electronically favored site for formylation.

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide - DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[\[3\]\[4\]](#) This electrophilic reagent then attacks the electron-rich aromatic ring of the substrate.

Below is a diagram illustrating the proposed synthetic pathway for **4-Dimethylamino-2-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Dimethylamino-2-methoxybenzaldehyde** via the Vilsmeier-Haack reaction.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

Property	Value	Source
CAS Number	84562-48-1	[2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2]
Molecular Weight	179.22 g/mol	[2]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	59 °C	[6]
Flash Point	>110 °C	[6]
Solubility	Slightly soluble in water (0.32 g/L at 25°C). Soluble in common organic solvents.	[7]
InChIKey	HGDRXADJVGVGBC-UHFFFAOYSA-N	[2]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of **4-Dimethylamino-2-methoxybenzaldehyde**.

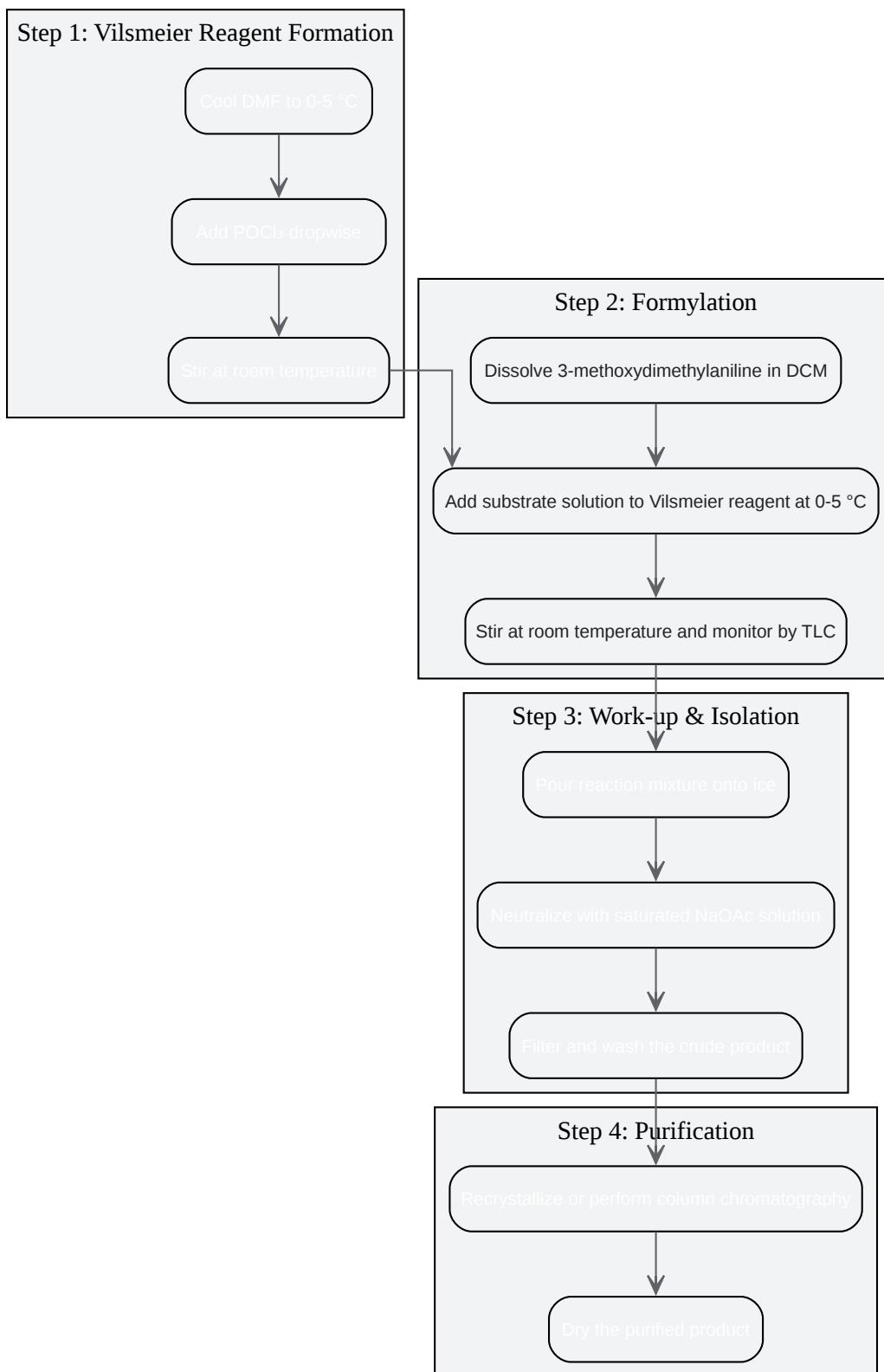
- **¹H NMR Spectroscopy:** While a publicly available spectrum for the specific compound is not readily found, the expected proton NMR signals would include singlets for the two N-methyl groups and the methoxy group, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde group (typically around 1670-1700 cm⁻¹), C-N stretching of the aromatic amine, and C-O stretching of the ether.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.22 m/z).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following protocol is a proposed method for the synthesis of **4-Dimethylamino-2-methoxybenzaldehyde** based on the well-established Vilsmeier-Haack reaction. This protocol is intended for trained organic chemists in a properly equipped laboratory.

Materials and Reagents

- 3-Methoxydimethylaniline
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Sodium acetate, saturated aqueous solution
- Crushed ice
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator


Step-by-Step Procedure

- Vilsmeier Reagent Formation:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-

dimethylformamide (DMF).

- Cool the flask in an ice-water bath to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, often colored, complex.
- Formylation Reaction:
 - Dissolve 3-methoxydimethylaniline in anhydrous dichloromethane (DCM).
 - Add the solution of 3-methoxydimethylaniline dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
 - After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up and Isolation:
 - Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the intermediate iminium salt to the desired aldehyde.
 - Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
 - The product, **4-Dimethylamino-2-methoxybenzaldehyde**, should precipitate as a solid. If it oils out, continue stirring until it solidifies.
 - Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
- Purification:

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
- Dry the purified product under vacuum to yield **4-Dimethylamino-2-methoxybenzaldehyde** as a crystalline solid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Dimethylamino-2-methoxybenzaldehyde**.

Applications in Research and Industry

4-Dimethylamino-2-methoxybenzaldehyde serves as a crucial intermediate in several areas of chemical synthesis:

- **Pharmaceutical Synthesis:** It is utilized in the preparation of various pharmaceutical agents. [1] Its substituted benzaldehyde structure allows for its incorporation into more complex drug scaffolds through reactions such as condensations, reductive aminations, and Wittig reactions.
- **Fluorescent Dyes:** The electron-rich nature of the aromatic ring makes this compound a useful precursor in the synthesis of fluorescent dyes.[1] The dimethylamino group often acts as a strong auxochrome, enhancing the fluorescence properties of the resulting molecules.
- **Organic Synthesis:** It is used to produce other complex organic molecules, such as 2,6-Dichloro-N'-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Dimethylamino-2-methoxybenzaldehyde**.

- **Hazard Classification:** This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] It is sensitive to air and should be stored away from oxidizing agents.[7]

Conclusion

4-Dimethylamino-2-methoxybenzaldehyde stands as a valuable and versatile building block in the arsenal of synthetic organic chemists. While its specific discovery and early history are not prominently documented, its synthesis is readily achievable through established and reliable methods like the Vilsmeier-Haack reaction. Its unique electronic properties, stemming from the dimethylamino and methoxy substituents, make it an important precursor for the synthesis of a range of functional molecules with applications in pharmaceuticals and materials science. This guide provides a solid foundation for researchers to understand and utilize this compound, from its fundamental properties to its practical synthesis and safe handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Dimethylamino-2-methoxybenzaldehyde (84562-48-1) at Nordmann - nordmann.global [nordmann.global]
- 2. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. goldbio.com [goldbio.com]
- 6. 4-Dimethylamino-2-methoxybenzaldehyde, 5 g, CAS No. 84562-48-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 7. 4-Dimethylamino-2-methoxybenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- To cite this document: BenchChem. [4-Dimethylamino-2-methoxybenzaldehyde: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584268#discovery-and-history-of-4-dimethylamino-2-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com